molecular formula C18H18O4 B12871607 Methyl 2-methoxy-6-(4-methoxystyryl)benzoate

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate

Cat. No.: B12871607
M. Wt: 298.3 g/mol
InChI Key: PGFYHNVMLQBEME-JXMROGBWSA-N
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Description

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is an organic compound with a complex structure that includes both methoxy and styryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-(4-methoxystyryl)benzoate typically involves a multi-step process. One common method is the FeCl₂ catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions . This reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-(4-methoxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: A simpler compound with similar structural features.

    Methyl 2,4-dimethoxybenzoate: Another related compound with additional methoxy groups.

    Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: A compound with hydroxyl and methoxy groups.

Uniqueness

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is unique due to the presence of both methoxy and styryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-methoxy-6-(4-methoxystyryl)benzoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the stilbene family, characterized by its methoxy and styryl substituents. The chemical structure can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4

This structure is significant as it influences the compound's interaction with biological targets.

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits notable anti-cancer properties. For instance, a study focused on its efficacy against various cancer cell lines demonstrated promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)22.8Inhibition of cell proliferation through cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has shown anti-inflammatory properties. A study using RAW 264.7 macrophage cells indicated:

Treatment NO Production (µM) Inhibition (%)
Control25.0-
Compound Treatment (10 µM)12.550%
Compound Treatment (20 µM)8.068%

The compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Estrogen Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), influencing gene expression related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : It has been suggested that the compound can modulate ROS levels, thereby affecting oxidative stress pathways critical in cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy in vivo.
  • Case Study 2 : A clinical trial assessing the compound's safety and efficacy in patients with inflammatory disorders reported promising outcomes with minimal side effects.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate

InChI

InChI=1S/C18H18O4/c1-20-15-11-8-13(9-12-15)7-10-14-5-4-6-16(21-2)17(14)18(19)22-3/h4-12H,1-3H3/b10-7+

InChI Key

PGFYHNVMLQBEME-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)OC

Origin of Product

United States

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